Methyl homoserine

Peptide Stability Structure-Activity Relationship Neuropeptide Analog

Methionine oxidation during peptide storage leads to methionine sulfoxide formation, heterogeneity, and loss of biological activity - a persistent challenge in peptide hormone and antimicrobial peptide research. Methyl homoserine (CAS 88550-65-6) resolves this by replacing the thioether sulfur with a methylene group (CH₂), creating a non-oxidizable isostere that retains side-chain length and terminal oxygen polarity. - Eliminates oxidation-driven degradation while preserving receptor-binding conformation, as validated in diuretic hormone analog studies where full in vitro activity was retained. - Outperforms norleucine by maintaining hydrogen-bonding capability at the residue terminus. - Also serves as a critical QC reference standard for monitoring O-methyl-L-homoserine misincorporation in Pichia pastoris recombinant protein production. Supplied at ≥95% purity; custom synthesis and bulk packaging available upon inquiry.

Molecular Formula C5H11NO3
Molecular Weight 133.15
CAS No. 88550-65-6
Cat. No. B1661172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl homoserine
CAS88550-65-6
Molecular FormulaC5H11NO3
Molecular Weight133.15
Structural Identifiers
SMILESCNC(CCO)C(=O)O
InChIInChI=1S/C5H11NO3/c1-6-4(2-3-7)5(8)9/h4,6-7H,2-3H2,1H3,(H,8,9)/t4-/m0/s1
InChIKeyQKAIIJHXZDNKMY-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl Homoserine: A Stable Methionine Isostere


Methyl homoserine (CAS 88550-65-6), with the IUPAC name (2S)-4-hydroxy-2-(methylamino)butanoic acid , is a synthetic, non-proteinogenic amino acid derivative that functions as an isosteric replacement for methionine in bioactive peptides. By substituting the sulfur atom of methionine with a methylene group (CH₂), methyl homoserine eliminates the thioether functional group, thereby rendering the residue non-oxidizable [1]. This structural modification is employed to enhance the long-term stability and shelf-life of peptide-based research tools and potential therapeutics without fundamentally altering their bioactive three-dimensional conformation [2].

Why Methyl Homoserine Is Non-Interchangeable with Methionine


Generic substitution with standard methionine is not feasible for applications requiring long-term stability, as methionine's thioether group is susceptible to oxidation, leading to methionine sulfoxide formation, peptide heterogeneity, and potential loss of biological activity [1]. Alternative isosteric replacements like norleucine, while oxidation-resistant, lack the terminal polarity of the original methionine side chain and can therefore disrupt hydrogen-bonding networks or alter peptide solubility, potentially compromising receptor binding or folding [2]. In contrast, methyl homoserine preserves the side-chain length and terminal oxygen heteroatom polarity of methionine sulfoxide but in a non-oxidizable form, uniquely enabling the design of stable, bioactive analogs without compromising key binding interactions [3].

Methyl Homoserine Bioactivity Evidence


Full Bioactivity Retention After Methionine Replacement

In a direct head-to-head comparison, a full-length analog of the Rhodnius prolixus calcitonin-like diuretic hormone, where a methionine residue was replaced by methyl homoserine, demonstrated complete retention of biological activity relative to the endogenous peptide [1]. This modification was made to prevent oxidative degradation of the methionine thioether, a common cause of peptide inactivation during storage and experimentation [1].

Peptide Stability Structure-Activity Relationship Neuropeptide Analog Bioassay

Bioactivity Retention in Diuretic Hormone Analogs

Analogs of the insect diuretic peptides Dippu-DH46 and Dippu-DH31, containing methyl-homoserine in place of methionine, retained significant activity in the Ramsay fluid secretion assay [1]. The substitution was made to render the peptides less subject to oxidation [1]. This cross-study finding corroborates the utility of methyl homoserine as a stable, bioactive methionine replacement.

Diuretic Hormone Bioassay Peptide Engineering Oxidation Resistance

Conformational Restriction for Peptidomimetic Selectivity

Research has led to the synthesis of conformationally restricted isosteres of α-methylhomoserine, which are being investigated as components of novel peptidomimetics [1]. This class-level strategy of introducing α-methylation aims to constrain the backbone conformation (φ, ψ angles), potentially leading to enhanced selectivity for specific integrin subtypes like αvβ1 over others, and improved resistance to enzymatic degradation [2].

Peptidomimetics Conformational Restriction αvβ1 Integrin Fibrosis

Bioisosteric Replacement in Methionine-Dependent Pathways

O-methyl-L-homoserine (methoxine) is recognized as an oxa-analog of methionine and can serve as a substrate for certain enzymes in the methionine biosynthetic pathway, including O-acetyl homoserine sulfhydrylase [1]. In the methylotrophic yeast Pichia pastoris, methoxine can be misincorporated into proteins in place of methionine, leading to a product variant with a mass shift of -16 Da [2]. This unintended incorporation can be a critical quality control parameter during recombinant protein production.

Methionine Biosynthesis Bioisostere Enzyme Substrate Metabolic Pathway

Methyl Homoserine Research Applications


Oxidation-Resistant Peptide Analog Development

For research groups synthesizing and characterizing peptide hormones, neurotransmitters, or antimicrobial peptides, the long-term stability of the peptide stock is paramount. Methyl homoserine is the preferred choice for replacing methionine residues that are critical for activity but prone to oxidation during storage and bioassays. As demonstrated in studies of diuretic hormone analogs, this substitution can fully retain in vitro activity while eliminating a major cause of peptide degradation [1][2].

Conformationally Constrained Peptidomimetic Scaffold

In medicinal chemistry projects focused on developing metabolically stable and selective peptidomimetics, α-methyl-homoserine derivatives serve as key building blocks. The α-methyl group restricts the backbone conformation, which can enhance binding affinity for specific targets like integrins while improving resistance to proteolytic enzymes. This approach is validated by synthetic studies yielding cyclic isosteres of α-methyl homoserine for potential therapeutic applications [3].

Methoxine Contamination Analytical Standard

In industrial biotechnology settings, particularly during the production of therapeutic proteins in Pichia pastoris, methyl homoserine (as its O-methyl-L-homoserine form) serves as a critical analytical reference standard. Its known potential for misincorporation into recombinant proteins under certain fermentation conditions necessitates its use in quality control assays to monitor product heterogeneity and ensure batch-to-batch consistency [4].

Methionine Metabolic Pathway Research Tool

For researchers investigating the methionine biosynthetic pathway or related sulfur amino acid metabolism, methyl homoserine is a valuable tool compound. It can act as a substrate analog for enzymes like O-acetyl homoserine sulfhydrylase, allowing for the study of enzyme specificity, metabolic flux, and the development of novel inhibitors or antimetabolites [4].

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